The Wieland-Miescher Ketone: A Cornerstone of Steroid Synthesis
The Wieland-Miescher Ketone: A Cornerstone of Steroid Synthesis
An In-depth Technical Guide on its Discovery, Synthesis, and Enduring Legacy
Introduction
The Wieland-Miescher ketone, a seemingly simple bicyclic diketone, holds a position of paramount importance in the annals of organic chemistry. Its discovery in 1950 by Peter Wieland and Karl Miescher at Ciba-Geigy in Basel, Switzerland, marked a pivotal moment in the total synthesis of steroids and other complex natural products.[1] This synthon, containing the crucial A/B ring system of steroids, provided an accessible and versatile starting material that fueled decades of research in medicinal and pharmaceutical chemistry.[1][2] This technical guide provides a comprehensive overview of the discovery, historical context, and detailed synthetic protocols for the Wieland-Miescher ketone, tailored for researchers, scientists, and professionals in drug development.
Historical Perspective: From Racemate to Enantioselective Triumph
The initial synthesis of the Wieland-Miescher ketone by its namesakes yielded a racemic mixture.[1] The process, a Robinson annulation of 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone, was a landmark achievement, offering a straightforward route to a key steroid building block.[1][2] The Robinson annulation, a powerful ring-forming reaction, involves a Michael addition followed by an intramolecular aldol (B89426) condensation.[3][4][5]
A significant breakthrough in the history of the Wieland-Miescher ketone came in 1971 with the development of an enantioselective synthesis. Independently, the research groups of Z. G. Hajos and D. R. Parrish at Hoffmann-La Roche, and U. Eder, G. Sauer, and R. Wiechert at Schering AG, discovered that the use of the natural amino acid L-proline as an organocatalyst could afford the optically active ketone with high enantiomeric excess.[1][6] This reaction, now famously known as the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction, was a pioneering example of asymmetric organocatalysis and opened new avenues for the synthesis of chiral molecules.[1][7]
Experimental Protocols
Racemic Synthesis of the Wieland-Miescher Ketone (Wieland and Miescher, 1950)
The original synthesis involves the Robinson annulation of 2-methyl-1,3-cyclohexanedione with methyl vinyl ketone.
Reactants:
-
2-Methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone
-
Base catalyst (e.g., potassium hydroxide, sodium methoxide)
-
Solvent (e.g., methanol, benzene)
General Procedure:
-
2-Methyl-1,3-cyclohexanedione is dissolved in a suitable solvent, and a catalytic amount of base is added to generate the enolate.
-
Methyl vinyl ketone is then added to the reaction mixture, initiating the Michael addition.
-
The resulting triketone intermediate undergoes an intramolecular aldol condensation, often promoted by heating, to form the bicyclic Wieland-Miescher ketone.
-
The reaction is then worked up by neutralization and extraction. The crude product is purified by distillation or crystallization.
Enantioselective Synthesis of (S)-Wieland-Miescher Ketone (Hajos-Parrish-Eder-Sauer-Wiechert Reaction)
This procedure, adapted from Organic Syntheses, provides a detailed protocol for the proline-catalyzed enantioselective synthesis.[8][9]
Reactants:
-
2-Methyl-2-(3-oxobutyl)-1,3-cyclohexanedione (the triketone intermediate)
-
(S)-(-)-Proline
-
Solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO))
Procedure for the Preparation of 2-Methyl-2-(3-oxobutyl)-1,3-cyclohexanedione: [9]
-
A mixture of 2-methyl-1,3-cyclohexanedione (1.0 mol), water (230 mL), and glacial acetic acid (3.0 mL) is prepared in a three-necked flask.
-
Freshly distilled methyl vinyl ketone (1.72 mol) is added to the stirred mixture.
-
The reaction is heated to 70-75°C for 1 hour, then cooled to room temperature.
-
The product is extracted with ethyl acetate, and the organic layers are combined, washed, and dried.
-
The solvent is removed under reduced pressure to yield the crude triketone.
Procedure for the Asymmetric Cyclization: [8]
-
The crude triketone is dissolved in DMF.
-
A catalytic amount of (S)-(-)-proline (typically 3 mol%) is added to the solution.
-
The mixture is stirred at room temperature for an extended period (e.g., 72 hours).[6]
-
The reaction mixture is then diluted with a suitable solvent (e.g., ethyl acetate) and washed with brine to remove the DMF and proline.
-
The organic layer is dried and concentrated under reduced pressure.
-
The resulting crude (S)-Wieland-Miescher ketone is purified by crystallization from a mixture of ether and hexane (B92381) to yield the enantiomerically enriched product.[8]
Quantitative Data
The following table summarizes key quantitative data for the synthesis of the Wieland-Miescher ketone under various conditions.
| Synthesis Type | Catalyst | Solvent | Reaction Time | Yield (%) | Enantiomeric Excess (ee) (%) | Reference(s) |
| Racemic | KOH | Methanol | Not specified | ~70-80 | 0 | [10] |
| Enantioselective | (S)-Proline (3 mol%) | DMF | 72 h | 52 | 75 | [6] |
| Enantioselective | (S)-Proline (47 mol%) / HClO₄ | Acetonitrile | Not specified | 83 | 71 | [6] |
| Enantioselective | Chiral Primary Amine (1 mol%) | Solvent-free | 48 h | 90 | 90 | [11][12] |
| Enantioselective (Gram-scale) | Chiral Primary Amine (2 mol%) | Solvent-free | 2 days | 90 | 90 | [12] |
| Enantioselective | N-Tosyl-(Sa)-binam-L-prolinamide (1 mol%) | Toluene | Not specified | 83 (overall) | 96-97 | [13] |
Reaction Pathways and Mechanisms
The synthesis of the Wieland-Miescher ketone proceeds through distinct pathways for the racemic and enantioselective routes.
Racemic Synthesis: The Robinson Annulation
The racemic synthesis is a classic example of the Robinson annulation, which involves two key steps: a Michael addition followed by an intramolecular aldol condensation.
Enantioselective Synthesis: The Hajos-Parrish-Eder-Sauer-Wiechert Reaction
The enantioselective synthesis relies on the formation of a chiral enamine intermediate from the triketone and (S)-proline. This intermediate then undergoes an intramolecular aldol reaction in a stereocontrolled manner.
Conclusion
The Wieland-Miescher ketone remains a testament to the ingenuity of organic chemists. Its discovery and the subsequent development of its enantioselective synthesis have had a profound and lasting impact on the field of total synthesis, particularly in the realm of steroid chemistry. The methodologies developed for its preparation, from the classic Robinson annulation to the pioneering use of organocatalysis, are fundamental concepts taught in organic chemistry and continue to inspire the development of new synthetic strategies. For researchers in drug development, the Wieland-Miescher ketone and its derivatives continue to serve as invaluable chiral building blocks for the construction of complex and biologically active molecules.
References
- 1. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 2. Wieland-Miescher_ketone [chemeurope.com]
- 3. homework.study.com [homework.study.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Robinson annulation - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. scholarworks.uni.edu [scholarworks.uni.edu]
- 11. Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine [organic-chemistry.org]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
